3,4'-Bis(trifluoromethyl)benzophenone
Overview
Description
3,4'-Bis(trifluoromethyl)benzophenone is a fluorinated aromatic compound that is part of a broader class of benzophenones known for their utility in various chemical syntheses and material science applications. While the provided papers do not directly discuss 3,4'-Bis(trifluoromethyl)benzophenone, they do provide insights into related fluorinated compounds and their synthesis, properties, and applications, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves nucleophilic substitution reactions and coupling reactions. For instance, a novel fluorinated aromatic diamine monomer was synthesized by coupling 3',5'-bis(trifluoromethyl)-2,2,2-trifluoroacetophenone with 4-nitrophenyl phenyl ether under catalysis, followed by reduction . Similarly, sterically hindered fluorinated benzene derivatives were synthesized through aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . These methods could potentially be adapted for the synthesis of 3,4'-Bis(trifluoromethyl)benzophenone.
Molecular Structure Analysis
The molecular structures of fluorinated compounds are often characterized using spectroscopic methods such as 19F NMR, as well as X-ray crystallography. These techniques have revealed large bond angles around phosphorus atoms in certain fluorinated benzene derivatives . Such structural analyses are crucial for understanding the electronic and steric effects of trifluoromethyl groups on the benzophenone backbone.
Chemical Reactions Analysis
Fluorinated benzophenones can undergo various chemical reactions, including Suzuki–Miyaura cross-coupling, which has been used to synthesize functionalized benzophenones with good site selectivity . The presence of trifluoromethyl groups can influence the reactivity and selectivity of such coupling reactions, which is relevant for the modification and functionalization of 3,4'-Bis(trifluoromethyl)benzophenone.
Physical and Chemical Properties Analysis
Fluorinated benzophenones exhibit unique physical and chemical properties, such as solubility in polar organic solvents, high thermal stability, and distinctive electronic properties . The introduction of trifluoromethyl groups can lower the dielectric constant and moisture absorption, and influence the mechanical properties of polymers derived from these compounds . These properties are important for the application of 3,4'-Bis(trifluoromethyl)benzophenone in material science and organic electronics.
Scientific Research Applications
- Specific Scientific Field : Chemistry
- Summary of the Application : Benzophenone imines, including derivatives like 3,4’-Bis(trifluoromethyl)benzophenone, are used as ammonia equivalents for synthesizing primary amines . This is particularly useful because nitrogen-containing compounds are abundant in natural products and pharmaceuticals .
- Methods of Application or Experimental Procedures : To circumvent the problems associated with using ammonia as a nitrogen source, benzophenone imine and its derivatives are used as ammonia equivalents . This method readily achieves the selective formation of protected primary amines even when using an equivalent of imines and allows for easy hydrolysis of the imine moiety to provide unprotected primary amines .
- Results or Outcomes : The use of benzophenone imines as ammonia equivalents has led to the development of various C–N bond-forming reactions in recent years . This method allows for the selective formation of primary amines and obtaining easily deprotectable imines as the product .
properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O/c16-14(17,18)11-6-4-9(5-7-11)13(22)10-2-1-3-12(8-10)15(19,20)21/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBXNAPXNCBCQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352915 | |
Record name | [3-(Trifluoromethyl)phenyl][4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4'-Bis(trifluoromethyl)benzophenone | |
CAS RN |
21084-22-0 | |
Record name | [3-(Trifluoromethyl)phenyl][4-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00352915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4'-Bis(trifluoromethyl)benzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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